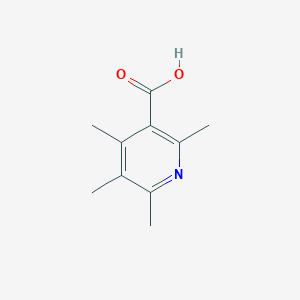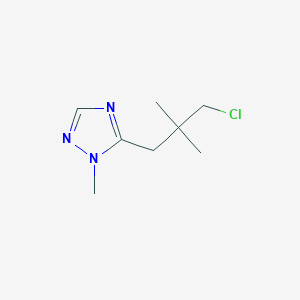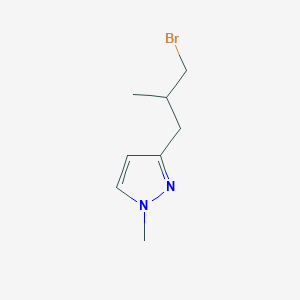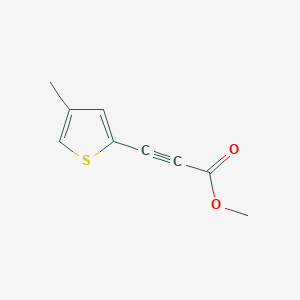
Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate is a chemical compound with the molecular formula C9H8O2S and a molecular weight of 180.22 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is known for its diverse applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate typically involves the reaction of 4-methylthiophene-2-carboxylic acid with propargyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at room temperature to yield the desired ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 3-(4-methylthiophen-2-yl)prop-2-ynoic acid.
Reduction: Methyl 3-(4-methylthiophen-2-yl)prop-2-enoate or Methyl 3-(4-methylthiophen-2-yl)propanoate.
Substitution: Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate is not fully elucidated. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The thiophene ring in the compound can interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(thiophen-2-yl)prop-2-ynoate: Lacks the methyl group on the thiophene ring.
Methyl 3-(4-methylphenyl)prop-2-ynoate: Contains a phenyl ring instead of a thiophene ring.
Ethyl 3-(4-methylthiophen-2-yl)prop-2-ynoate: Has an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate is unique due to the presence of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Eigenschaften
Molekularformel |
C9H8O2S |
|---|---|
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H8O2S/c1-7-5-8(12-6-7)3-4-9(10)11-2/h5-6H,1-2H3 |
InChI-Schlüssel |
OUZWGBWEGYTGGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=C1)C#CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13206606.png)
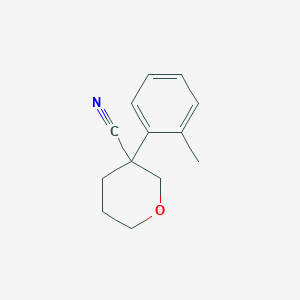
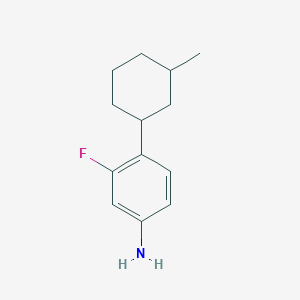
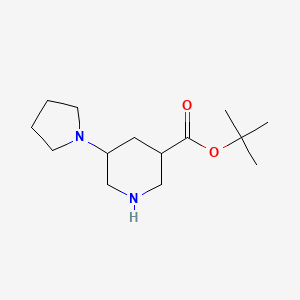
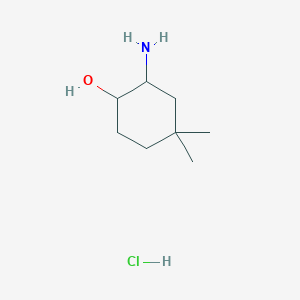
![3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13206643.png)

